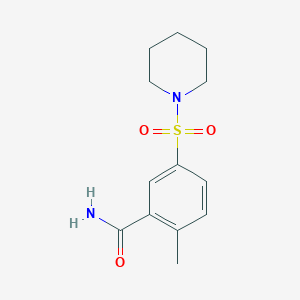
2-methyl-5-(1-piperidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPB is a sulfonylurea compound that has been synthesized and studied for its effects on various biological processes.
Wirkmechanismus
The mechanism of action of 2-methyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood, but it is thought to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the subsequent activation of ATP-sensitive potassium channels (KATP channels). This leads to a decrease in intracellular calcium levels and the regulation of various biological processes, including insulin secretion and cell proliferation.
Biochemical and Physiological Effects:
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects, including the regulation of insulin secretion, the inhibition of cancer cell growth, and the improvement of cognitive function. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has also been shown to have anti-inflammatory effects and can regulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its availability and high purity. However, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
For research on 2-methyl-5-(1-piperidinylsulfonyl)benzamide include further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-methyl-5-(1-piperidinylsulfonyl)benzamide may also be studied in combination with other compounds to enhance its effects and reduce potential toxicity. Additionally, 2-methyl-5-(1-piperidinylsulfonyl)benzamide may be studied in clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, 2-methyl-5-(1-piperidinylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research for its potential therapeutic applications in various fields, including neuroscience, cancer, and diabetes. 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have various biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-methyl-5-(1-piperidinylsulfonyl)benzamide.
Synthesemethoden
2-methyl-5-(1-piperidinylsulfonyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzamide with piperidine and sulfur dioxide gas. The resulting compound is then reduced with sodium borohydride to produce 2-methyl-5-(1-piperidinylsulfonyl)benzamide. This synthesis method has been optimized for high yield and purity, making 2-methyl-5-(1-piperidinylsulfonyl)benzamide a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and diabetes. In neuroscience, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have neuroprotective effects and can improve cognitive function in animal models. In cancer research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been studied for its ability to inhibit cancer cell growth and induce apoptosis. In diabetes research, 2-methyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose uptake in animal models.
Eigenschaften
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-5-6-11(9-12(10)13(14)16)19(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNOLCGPUHBSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6693821 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-2-phenylacetamide](/img/structure/B5806386.png)
![N-[2-methoxy-5-(propionylamino)phenyl]-2-furamide](/img/structure/B5806387.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5806412.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)butanamide](/img/structure/B5806417.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5806420.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5806424.png)

![4-{[(4-fluorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B5806448.png)



![N-(2,3-dimethylphenyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5806488.png)
![2-[(2,4-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5806491.png)